
3-((2-(Trimethylsilyl)ethoxy)methyl)dihydropyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-(Trimethylsilyl)ethoxy)methyl)dihydropyrimidine-2,4(1H,3H)-dione: is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and various industrial applications due to its reactivity and stability under specific conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2-(Trimethylsilyl)ethoxy)methyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the reaction of chlorotrimethylsilane with 1-bromo-2-chloromethoxy-ethane in the presence of magnesium and lithium reagents . The reaction is carried out in an anhydrous solvent like tetrahydrofuran at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography .
化学反应分析
Types of Reactions: 3-((2-(Trimethylsilyl)ethoxy)methyl)dihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: It undergoes nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields corresponding alcohols or ketones, while reduction can produce alkanes or alcohols .
科学研究应用
Chemistry: In chemistry, 3-((2-(Trimethylsilyl)ethoxy)methyl)dihydropyrimidine-2,4(1H,3H)-dione is used as a protecting group for hydroxyl and amino groups during multi-step organic syntheses . It is particularly useful in the synthesis of complex molecules where selective protection and deprotection are required .
Biology and Medicine: In biological research, this compound is used in the synthesis of nucleoside analogs and other bioactive molecules. Its ability to protect functional groups makes it valuable in the development of pharmaceuticals and other therapeutic agents .
Industry: Industrially, it is used in the production of specialty chemicals and materials. Its stability and reactivity under specific conditions make it suitable for various applications, including coatings, adhesives, and sealants .
作用机制
The mechanism by which 3-((2-(Trimethylsilyl)ethoxy)methyl)dihydropyrimidine-2,4(1H,3H)-dione exerts its effects involves the protection of hydroxyl and amino groups through the formation of stable silyl ethers . This protection is reversible, allowing for selective deprotection using fluoride ions or other specific reagents . The molecular targets include hydroxyl and amino groups in organic molecules, and the pathways involved are primarily those related to nucleophilic substitution and elimination reactions .
相似化合物的比较
- 2-(Trimethylsilyl)ethoxymethyl chloride
- Chloromethyl 2-trimethylsilylethyl ether
- (2-Chloromethoxyethyl)trimethylsilane
Comparison: Compared to these similar compounds, 3-((2-(Trimethylsilyl)ethoxy)methyl)dihydropyrimidine-2,4(1H,3H)-dione offers unique advantages in terms of stability and reactivity. Its ability to form stable silyl ethers under mild conditions makes it particularly valuable in complex organic syntheses . Additionally, its selective deprotection properties provide greater control over multi-step synthetic processes .
属性
IUPAC Name |
3-(2-trimethylsilylethoxymethyl)-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3Si/c1-16(2,3)7-6-15-8-12-9(13)4-5-11-10(12)14/h4-8H2,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPSKAGEXSUMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=O)CCNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
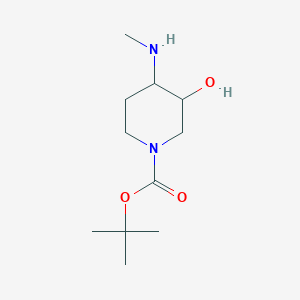
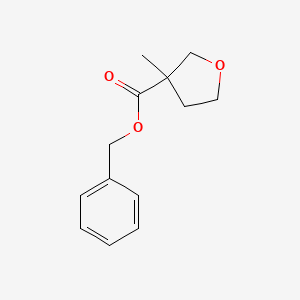
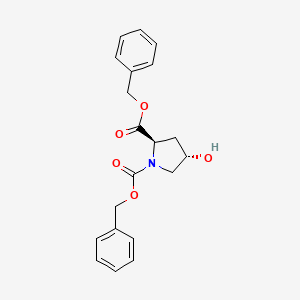
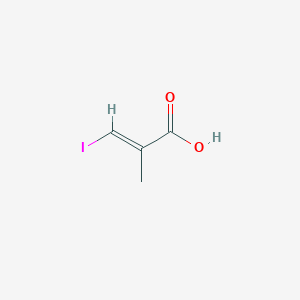
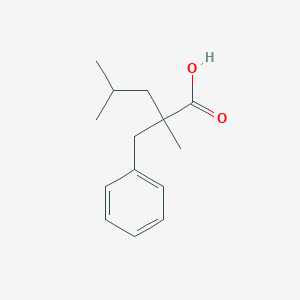
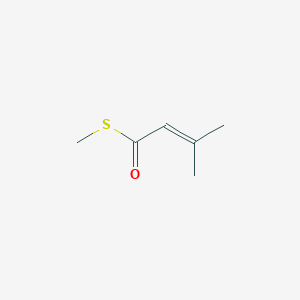
![N-(3-Bromo-2-fluoro-5-methylphenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenemethanamine](/img/structure/B8263885.png)
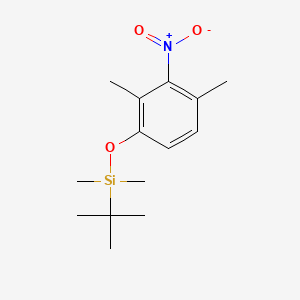
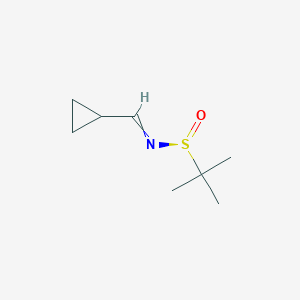
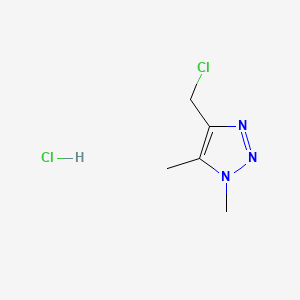
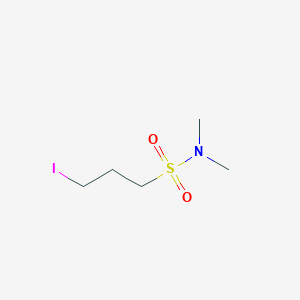
![Tert-butyl 2-{4-[2-(tert-butoxy)-2-oxoethoxy]phenoxyacetate](/img/structure/B8263923.png)
![Tert-butyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1-carboxylate](/img/structure/B8263925.png)
![[3-Ethenyl-5-(hydroxymethyl)phenyl]methanol](/img/structure/B8263928.png)
